![molecular formula C29H32N4O4S B2654516 6-(1-(2-(甲基(苯基)氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)-N-(4-甲基苄基)己酰胺 CAS No. 899907-43-8](/img/no-structure.png)

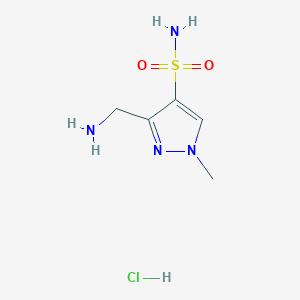

6-(1-(2-(甲基(苯基)氨基)-2-氧代乙基)-2,4-二氧代-1,2-二氢噻吩并[3,2-d]嘧啶-3(4H)-基)-N-(4-甲基苄基)己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

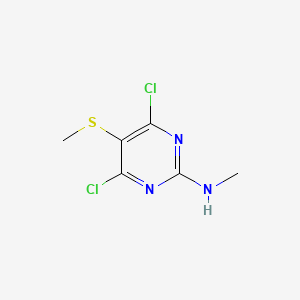

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are a type of heterocyclic compounds. Pyrido[2,3-d]pyrimidines have shown a broad spectrum of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are of great interest due to their biological potential .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the reaction of aminouracil derivatives with other reagents. For example, one approach reported in the literature is using nanocrystalline MgO in the reaction of 6-aminouracil, 6-amino-2-thiouracil, or 6-amino-1,3-dimethyluracil with malononitrile and aldehydes in water at 80 °C to produce a series of pyrido[2,3-d]pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring. There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .

Chemical Reactions Analysis

The chemical reactions of pyrido[2,3-d]pyrimidines can vary depending on the specific substituents on the molecule. The reactions often involve the nitrogen atoms or other functional groups present in the molecule .

科学研究应用

磷酸二酯酶抑制

- 环磷酸鸟苷磷酸二酯酶抑制:与给定化学物质相似的化合物,特别是属于6-苯基吡唑并[3,4-d]嘧啶酮类的化合物,已被确认为环磷酸鸟苷特异性(V型)磷酸二酯酶的特异性抑制剂。这种抑制对于高血压和心脏功能障碍等疾病的潜在治疗应用至关重要 (Dumaitre & Dodic, 1996)。

抗菌和抗艾滋病毒活性

- 抗菌和抗艾滋病毒特性:类似嘧啶结构的衍生物已显示出作为抗菌和抗艾滋病毒剂对各种微生物的功效。这些发现对于开发传染病的新疗法具有重要意义 (Patel & Chikhalia, 2006)。

抗癌特性

- 细胞毒性和抗癌作用:与给定化学物质在结构上相关的化合物已显示出有效的抗癌活性。该领域的研究对于设计新的化疗药物至关重要 (Rahmouni et al., 2016)。

抗氧化活性

- 抗氧化特性:某些噻吩并[2,3-d]嘧啶衍生物已表现出显着的抗氧化活性。此特性对于氧化应激相关疾病的潜在应用很重要 (Kotaiah et al., 2012)。

用于疾病治疗的酶抑制

- 用于癌症治疗的双重酶抑制:一些噻吩并[2,3-d]嘧啶抗叶酸剂已显示出对胸苷酸合成酶和二氢叶酸还原酶(癌细胞增殖中至关重要的酶)的有效抑制。这种双重抑制是癌症治疗中一种有前途的方法 (Gangjee et al., 2008)。

药理学筛选

- 广泛的药理学潜力:还进行了研究以评估嘧啶衍生物在各种生物活性(包括抗菌和抗氧化特性)中的药理学特性。这种广泛的筛选对于了解该化合物的潜在治疗应用至关重要 (Dey et al., 2022)。

作用机制

The mechanism of action of pyrido[2,3-d]pyrimidines can vary depending on their specific biological activity. For example, some pyrido[2,3-d]pyrimidines have been found to inhibit various enzymes such as tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

未来方向

属性

CAS 编号 |

899907-43-8 |

|---|---|

分子式 |

C29H32N4O4S |

分子量 |

532.66 |

IUPAC 名称 |

6-[1-[2-(N-methylanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(4-methylphenyl)methyl]hexanamide |

InChI |

InChI=1S/C29H32N4O4S/c1-21-12-14-22(15-13-21)19-30-25(34)11-7-4-8-17-32-28(36)27-24(16-18-38-27)33(29(32)37)20-26(35)31(2)23-9-5-3-6-10-23/h3,5-6,9-10,12-16,18H,4,7-8,11,17,19-20H2,1-2H3,(H,30,34) |

InChI 键 |

AJXCHTYGBCCVDD-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N(C)C4=CC=CC=C4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

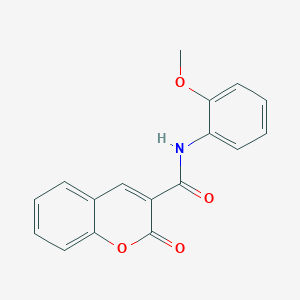

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide](/img/structure/B2654434.png)

![N-(isoxazol-3-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2654439.png)

![5-(4-Chloro-phenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-](/img/structure/B2654440.png)

![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2654442.png)

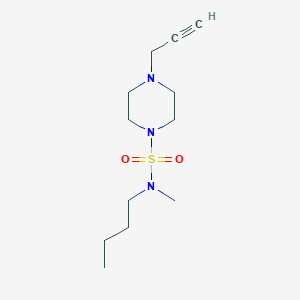

![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1-naphthamide](/img/structure/B2654448.png)

![6-methoxy-2-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1H-1-benzothiophen-1-one](/img/structure/B2654450.png)

![N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2654455.png)